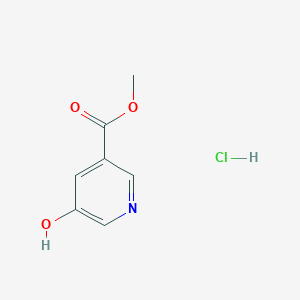
2,6-Dimethylazepane
Vue d'ensemble
Description
2,6-Dimethylazepane is a six-membered saturated heterocyclic organic compound. It has a molecular weight of 127.23 and is typically in liquid form .
Synthesis Analysis
2,6-Dimethylaniline (2,6-DMA) is a key starting material used in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .Molecular Structure Analysis
The InChI code for 2,6-Dimethylazepane is1S/C8H17N/c1-7-4-3-5-8(2)9-6-7/h7-9H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
2,6-Dimethylazepane is a liquid at room temperature .Applications De Recherche Scientifique
Alternative Fuel Applications
Dimethyl ethers, including compounds related to 2,6-dimethylazepane, have been extensively studied for their applicability as alternative fuels. Dimethyl ether (DME), for example, shows promise as an environmentally friendly alternative to conventional diesel fuel for compression ignition engines. DME combustion is characterized by low NOx, HC, and CO emissions, and notably low PM emissions due to its molecular structure. DME also exhibits superior atomization and vaporization characteristics compared to conventional diesel, allowing for the use of high exhaust gas recirculation (EGR) rates to further reduce NOx emissions without increasing soot emission. However, to fully utilize DME fuel in automotive vehicles, modifications to injector design, fuel feed pump, and high-pressure injection pump are required, along with rigorous design of combustion system components (Park & Lee, 2014).
Environmental Impact and Recycling
The catalytic synthesis of polyoxymethylene dimethyl ethers (OME) from 2,5-dimethylfuran, a compound related to 2,6-dimethylazepane, demonstrates the potential of such ethers in reducing hazardous exhaust gas emissions from diesel engines. OMEs, especially those containing 3–5 CH2O units (OME3–5), are attractive oxygenated fuels that lead to reduced soot formation and allow for higher EGR rates to reduce NOx emissions. The synthesis of OMEs, however, involves challenges related to selective synthesis, catalyst efficiency, and process simplification (Baranowski, Bahmanpour, & Kröcher, 2017).
Biofuel Potential
2,5-Dimethylfuran (DMF), another compound related to 2,6-dimethylazepane, has been identified as a promising biofuel due to its properties similar to those of petroleum-based fuels. DMF's synthesis from lignocellulosic biomass and its application in spark and compression ignition engines show potential for better engine-out emissions without compromising performance. However, further research is needed to address its impacts on the fuel system, engine durability, and to optimize the synthesis process for environmental friendliness and cost-effectiveness (Nguyen et al., 2021).
Chemical Recycling of CO2
The chemical recycling of CO2 into valuable fuels presents an opportunity for compounds like 2,6-dimethylazepane to contribute to environmental sustainability. The synthesis of dimethyl carbonate (DMC), an essential solvent in lithium-ion battery electrolytes, from propylene carbonate and methanol is an example of an efficient and environmentally friendly process. This review emphasizes the role of catalysts in enhancing the efficiency of the transesterification process for DMC production, with a focus on the balance between catalyst activity, separation ease, and process engineering (Deng, Lei, Yao, & Zhigang, 2019).
Safety and Hazards
The safety information for 2,6-Dimethylazepane includes several hazard statements: H226, H314, H315, H318, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
2,6-dimethylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-3-5-8(2)9-6-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFIHSMLNPGTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




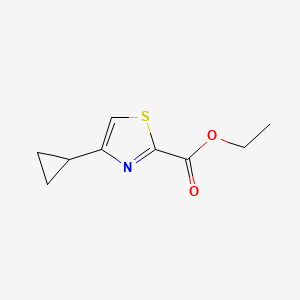


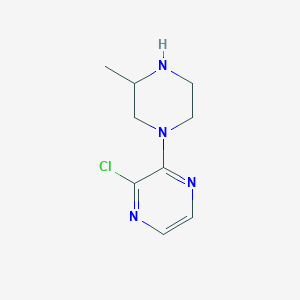

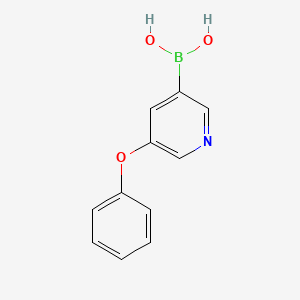
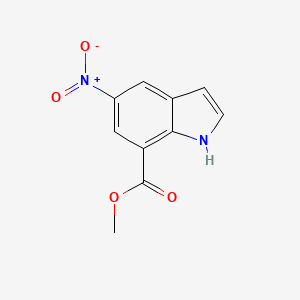
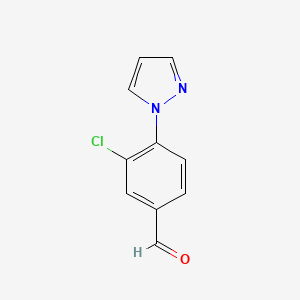
![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
![Ethyl 6-chloroimidazo[1,2-B]pyridazin-2-ylcarbamate](/img/structure/B1423196.png)


